molecular formula C10H7N3O B1423058 [1,2]Oxazolo[4,3-c]quinolin-3-amine CAS No. 1306605-49-1

[1,2]Oxazolo[4,3-c]quinolin-3-amine

Cat. No. B1423058
CAS RN: 1306605-49-1
M. Wt: 185.18 g/mol
InChI Key: PXSAUQMYWOPFPU-UHFFFAOYSA-N
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Description

“[1,2]Oxazolo[4,3-c]quinolin-3-amine” is a chemical compound with the IUPAC name “isoxazolo [4,3-c]quinolin-3-ylamine”. It has a molecular weight of 185.19 . This compound is part of the quinazoline family, which is known for its wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of “[1,2]Oxazolo[4,3-c]quinolin-3-amine” and its derivatives is a topic of ongoing research. One method involves the three-component reaction of acridin-1,2-dione derivatives with aldehydes and ammonium acetate in N, N-dimethylformamide (DMF) under microwave irradiation . Another study discusses the effect of solvent polarity on lactam-lactim dynamic equilibrium of quinazolin-4(3H)-one .


Molecular Structure Analysis

The InChI code for “[1,2]Oxazolo[4,3-c]quinolin-3-amine” is "1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6 (8)9 (7)13-14-10/h1-5H,11H2" . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Immune Response Modifiers and Topical Agents

Quinoline derivatives, such as imiquimod, have been identified as immune response modifiers. These compounds do not exhibit inherent antiviral or antiproliferative activities in vitro. However, they stimulate and secrete cytokines in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod, for example, has been used as a topical agent to treat various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. The ability of these compounds to induce a local immune response has been a basis for their application in treating skin disorders and neoplasms (T. Syed, 2001).

Central Nervous System (CNS) Acting Drugs

Research has explored the potential of quinoline derivatives as sources for the synthesis of novel CNS acting drugs. Various heterocycles, including quinolines, have been identified as having effects that range from depression and euphoria to convulsion, indicating their potential in developing treatments for CNS disorders. This reflects the ongoing interest in quinoline derivatives for their diverse pharmacological properties and the possibility of deriving new CNS medications from these compounds (S. Saganuwan, 2017).

Green Chemistry Approaches in Quinoline Synthesis

The synthesis of quinoline derivatives through green chemistry approaches has been a focus of recent research. The aim is to reduce the use of hazardous chemicals, solvents, and catalysts, making the synthesis process more environmentally friendly. Such methodologies are not only beneficial for human health but also for the environment, underlining the importance of sustainable practices in the development of quinoline scaffolds (L. Nainwal et al., 2019).

Anticorrosive Materials

Quinoline derivatives have found applications as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the formation of highly stable chelating complexes with surface metallic atoms. This application underscores the versatility of quinoline derivatives beyond pharmaceuticals, demonstrating their utility in industrial and engineering contexts (C. Verma et al., 2020).

Molecular Design and Device Applications

Hexaazatriphenylene (HAT) derivatives, which include quinoline structures, have been used in various applications ranging from semiconductors, sensors, to liquid crystals. The quinoline scaffold serves as a basic component in designing materials for energy storage and nano and microstructures, highlighting its significance in materials science and nanotechnology (J. Segura et al., 2015).

Future Directions

The future research directions for “[1,2]Oxazolo[4,3-c]quinolin-3-amine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more comprehensive studies on their physical and chemical properties, as well as safety and hazards, would be beneficial. Given the wide range of biological activities exhibited by quinazolinones and quinazolines , these compounds may also have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

[1,2]oxazolo[4,3-c]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSAUQMYWOPFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NOC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1306605-49-1
Record name [1,2]oxazolo[4,3-c]quinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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